molecular formula C23H18Cl3NO3 B3003948 (E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one CAS No. 478046-57-0

(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one

Cat. No.: B3003948
CAS No.: 478046-57-0
M. Wt: 462.75
InChI Key: ZFLQVEZXRKHIMW-ZHACJKMWSA-N
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Description

(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one is a useful research compound. Its molecular formula is C23H18Cl3NO3 and its molecular weight is 462.75. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Molecular Geometry

  • A study on a similar molecule, (2E)-3-(3,5-Dichloro-4-methoxy-2,6-dimethylphenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, revealed detailed molecular geometry and crystal packing stabilized by intermolecular hydrogen bonding, indicating potential applications in materials science and crystallography (Jasinski et al., 2007).

Vibrational Spectroscopy and Molecular Interactions

  • The molecular structure of a related compound was analyzed using Fourier-transform infrared spectroscopy (FT-IR), revealing insights into vibrational wavenumbers and molecular interactions, which are significant in understanding the physicochemical properties of these compounds (Mary et al., 2015).

Nematicidal Activity

  • Research on the synthesis of similar compounds showed potential nematicidal activity, indicating the possibility of these compounds being used in agricultural pest control (Kumari et al., 2014).

Optoelectronic and Charge Transport Properties

  • A study on chalcone derivatives, which are structurally related, reported the assessment of their optoelectronic and charge transport properties. This indicates potential applications in semiconductor devices and nonlinear optical (NLO) materials (Shkir et al., 2019).

Crystal Structure and Antimicrobial Activity

  • Another relevant study on (2E)-1-(2,4-Dichlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-en-1-one explored its crystal structure and potential antimicrobial activity, highlighting the pharmaceutical implications of these compounds (Yathirajan et al., 2007).

Fluorescence Properties in Opto-electronic Materials

  • Investigations into the fluorescence conversion in organic charge transfer cocrystals of chalcone derivatives, like (E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one, suggest potential applications in opto-electronic materials due to significant red-shifts in fluorescence (Zhao et al., 2017).

Ionic Hydrogenation in Organic Synthesis

  • The ionic hydrogenation of α,β-unsaturated ketones, including 4-(4-methoxyphenyl)-3-buten-2-ones, in the presence of aluminum halides, provides insights into novel synthetic pathways for such compounds, important in organic synthesis (Koltunov et al., 2001).

Antioxidant Activity

  • The synthesis and study of some chalcones containing the N-arylacetamide group, similar in structure to this compound, reveal significant antioxidant activity, indicating their potential in oxidative stress-related therapeutic applications (Nguyen et al., 2021).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions for this compound are not specified in the search results. As it is part of a collection of rare and unique chemicals, it may be of interest to researchers in various fields .

Properties

IUPAC Name

(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl3NO3/c1-29-23-9-8-17(13-20(23)26)27-11-10-21(28)18-4-2-3-5-22(18)30-14-15-6-7-16(24)12-19(15)25/h2-13,27H,14H2,1H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLQVEZXRKHIMW-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=CC(=O)C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C/C(=O)C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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